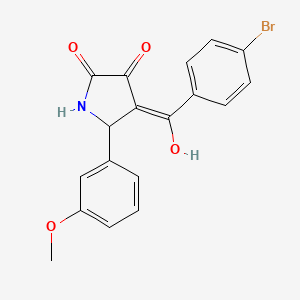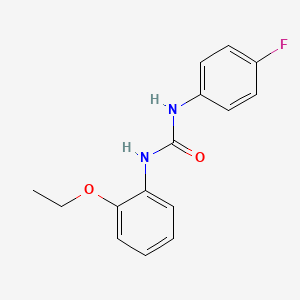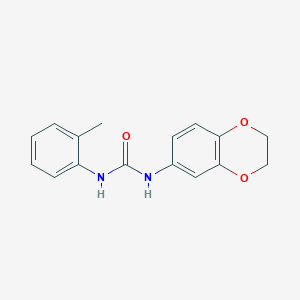
2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile, also known as DPAN, is a chemical compound that has been extensively researched for its potential applications in various fields. DPAN is a type of acrylonitrile, a class of compounds that has been widely studied for their diverse biological and chemical properties. In
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular metabolism and energy homeostasis. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and β-secretase, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can improve glucose tolerance, reduce insulin resistance, and ameliorate cognitive deficits in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile has several advantages as a research tool, including its versatility as a building block for the synthesis of various functional molecules, its ability to activate the AMPK pathway, and its potential therapeutic effects on various diseases. However, this compound also has some limitations, including its toxicity at high concentrations and its limited solubility in water.
Future Directions
There are several future directions for research on 2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile. First, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways in cells. Second, more studies are needed to investigate the potential therapeutic effects of this compound on various diseases, including cancer, Alzheimer's disease, and diabetes. Third, the synthesis of novel this compound derivatives with improved properties, such as solubility and bioavailability, should be explored. Fourth, the development of new methods for the synthesis of this compound and its derivatives should be investigated to improve the yield and efficiency of the reaction. Finally, the potential applications of this compound in other fields, such as energy storage and environmental remediation, should be explored.
In conclusion, this compound is a versatile and promising compound that has been extensively studied for its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects on various diseases. The synthesis of novel this compound derivatives with improved properties and the development of new methods for the synthesis of this compound should also be explored.
Synthesis Methods
The synthesis of 2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile involves the reaction of 2,2-dimethylpropanoic acid with 4-propoxybenzaldehyde, followed by the addition of sodium cyanide to form the corresponding nitrile. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
2-(2,2-dimethylpropanoyl)-3-(4-propoxyphenyl)acrylonitrile has been studied extensively for its potential applications in various fields, including materials science, organic chemistry, and biomedical research. In materials science, this compound has been used as a monomer for the synthesis of polymers with unique optical and mechanical properties. In organic chemistry, this compound has been used as a versatile building block for the synthesis of various functional molecules. In biomedical research, this compound has been investigated for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[(4-propoxyphenyl)methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-5-10-20-15-8-6-13(7-9-15)11-14(12-18)16(19)17(2,3)4/h6-9,11H,5,10H2,1-4H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKFEVQAZHJEP-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azonane](/img/structure/B5432466.png)
![[2-(4-chloro-2-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5432473.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5432479.png)
![N-[2-(cyclopentylthio)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5432480.png)
![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-chloro-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5432491.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5432505.png)
![1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5432510.png)

![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5432519.png)

![6-[(diethylamino)methyl]-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432540.png)

![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)